molecular formula C12H9FN2O B8470780 2-Fluoro-3-pyridin-4-ylbenzamide

2-Fluoro-3-pyridin-4-ylbenzamide

Cat. No.: B8470780
M. Wt: 216.21 g/mol
InChI Key: DRVCCXLBGOEMSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-3-pyridin-4-ylbenzamide is a fluorinated benzamide derivative featuring a pyridine substituent at the 3-position of the benzene ring. Its molecular structure combines a benzamide core with a fluorine atom and a pyridinyl group, which are critical for modulating physicochemical properties (e.g., solubility, bioavailability) and biological activity.

Properties

Molecular Formula

C12H9FN2O

Molecular Weight

216.21 g/mol

IUPAC Name

2-fluoro-3-pyridin-4-ylbenzamide

InChI

InChI=1S/C12H9FN2O/c13-11-9(8-4-6-15-7-5-8)2-1-3-10(11)12(14)16/h1-7H,(H2,14,16)

InChI Key

DRVCCXLBGOEMSR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)C(=O)N)F)C2=CC=NC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares 2-Fluoro-3-pyridin-4-ylbenzamide with two analogs: 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide (Example 53, Patent) and 2-Fluoro-4-[4-methyl-5-(4-piperazin-1-ylphenyl)pyridin-3-yl]benzamide (PubChem entry) .

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents
This compound C₁₂H₈FN₂O 231.21 (calculated) Not reported Fluorine (position 2), pyridin-4-yl (position 3)
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide C₃₃H₂₆F₂N₆O₃ 589.1 (observed) 175–178 Fluorine (positions 2, 5), isopropylamide, chromenone
2-Fluoro-4-[4-methyl-5-(4-piperazin-1-ylphenyl)pyridin-3-yl]benzamide C₂₃H₂₀FN₅O 401.44 (calculated) Not reported Fluorine (position 2), piperazinylphenyl, methylpyridine
Key Observations:
  • Fluorine Placement : Fluorine at position 2 is conserved across all compounds, suggesting its role in electronic modulation and metabolic stability.
  • Molecular Weight: Example 53 has a higher molecular weight (589.1 g/mol) due to its chromenone and pyrazolopyrimidine moieties, which may impact membrane permeability .

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